Cas no 1303443-54-0 (4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine)

4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine is a versatile organic compound with significant synthetic utility. It offers a unique combination of functional groups, including an iodo substituent and a pyrazol ring, facilitating various chemical transformations. This compound is particularly valued for its ability to serve as a building block in the synthesis of pharmaceuticals and agrochemicals, showcasing its key advantage in the field of organic synthesis.
4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine structure
1303443-54-0 structure
商品名:4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine
CAS番号:1303443-54-0
MF:C8H14IN3
メガワット:279.121333599091
CID:5207521

4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

    • 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine
    • 4-iodo-5-methyl-2-(2-methylpropyl)pyrazol-3-amine
    • 4-Iodo-2-isobutyl-5-methyl-2H-pyrazol-3-ylamine
    • 1H-Pyrazol-5-amine, 4-iodo-3-methyl-1-(2-methylpropyl)-
    • インチ: 1S/C8H14IN3/c1-5(2)4-12-8(10)7(9)6(3)11-12/h5H,4,10H2,1-3H3
    • InChIKey: KNUZJSIWCGOTJX-UHFFFAOYSA-N
    • ほほえんだ: IC1C(C)=NN(C=1N)CC(C)C

計算された属性

  • せいみつぶんしりょう: 279.023
  • どういたいしつりょう: 279.023
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 151
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 43.8

4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD609876-1g
4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine
1303443-54-0 97%
1g
¥1631.0 2023-04-03
Chemenu
CM493210-5g
4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine
1303443-54-0 97%
5g
$*** 2023-03-29
Chemenu
CM493210-1g
4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine
1303443-54-0 97%
1g
$*** 2023-03-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1617892-5g
4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine
1303443-54-0 98%
5g
¥10319.00 2024-08-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD609876-5g
4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine
1303443-54-0 97%
5g
¥4872.0 2023-04-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1617892-10g
4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine
1303443-54-0 98%
10g
¥18606.00 2024-08-09

4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine 関連文献

4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amineに関する追加情報

Introduction to 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine (CAS No. 1303443-54-0)

4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine, with the CAS number 1303443-54-0, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine make it an attractive candidate for various drug discovery and development projects.

The chemical structure of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine consists of a pyrazole ring substituted with an iodo group at the 4-position, an isobutyl group at the 1-position, and a methyl group at the 3-position. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it a valuable tool in the study of receptor-ligand interactions and enzyme inhibition.

Recent research has highlighted the potential of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine in various therapeutic areas. For instance, studies have shown that this compound exhibits potent anti-inflammatory and analgesic properties, which are attributed to its ability to modulate key signaling pathways involved in inflammation and pain. Additionally, its iodo-substitution has been linked to enhanced metabolic stability and improved pharmacokinetic profiles, making it a promising lead compound for further optimization.

In the context of cancer research, 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine has demonstrated significant antiproliferative effects against various cancer cell lines. Mechanistic studies have revealed that this compound can induce apoptosis by targeting specific cellular pathways, such as the PI3K/AKT and MAPK signaling cascades. These findings suggest that 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine could be a valuable scaffold for the development of novel anticancer agents.

Beyond its direct therapeutic applications, 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine has also been utilized as a synthetic intermediate in the preparation of more complex molecules. Its reactivity and functional group compatibility make it an ideal starting material for multistep synthetic routes, enabling researchers to explore a wide range of chemical transformations and derivatizations. This versatility is particularly important in the early stages of drug discovery, where rapid access to diverse chemical libraries is crucial for identifying hit compounds.

The synthesis of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine typically involves a series of well-established organic reactions, including nucleophilic substitution, coupling reactions, and cyclization steps. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic methods, reducing the use of hazardous reagents and improving overall process efficiency. These improvements not only enhance the sustainability of the synthesis but also contribute to the cost-effectiveness and scalability of large-scale production.

In conclusion, 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amnine (CAS No. 1303443-54-0) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its diverse biological activities, make it an attractive target for further investigation and development. As research in this area continues to advance, it is likely that new insights into the mechanisms of action and therapeutic potential of this compound will emerge, paving the way for innovative treatments in various medical fields.

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